Terephthalic Acid-13C8

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

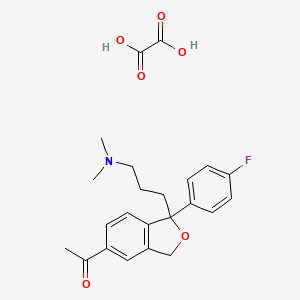

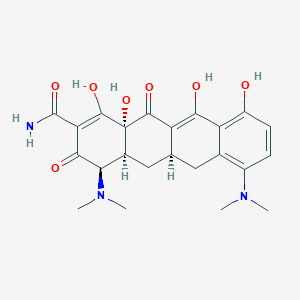

Terephthalic Acid-13C8 is a stable isotope of Terephthalic Acid . The empirical formula is 13C8H6O4 and the molecular weight is 174.07 .

Chemical Reactions Analysis

Terephthalic Acid is known to sublime without fusing when heated . In Comamonas thiooxydans strain E6, Terephthalic Acid is biodegraded to protocatechuic acid via a reaction pathway initiated by terephthalate 1,2-dioxygenase .Physical And Chemical Properties Analysis

Terephthalic Acid-13C8 is a white solid with a molecular weight of 174.07 . Terephthalic Acid, its non-isotopic counterpart, has a density of 1.519 g/cm3, melts at 300°C, and sublimes without boiling . It has low solubility in water (0.065 g/L at 25°C) and is considered a weak acid due to the presence of two carboxyl groups .Scientific Research Applications

Biodegradation and Wastewater Treatment

Terephthalic acid (TPA) is widely used as a plasticizer and as a monomer in the manufacturing of PET bottles . However, due to its harmful effects on humans and the environment, it is recognized as a priority pollutant whose environmental level needs to be controlled . The bacterium Rhodococcus erythropolis (MTCC 3951) has been observed to degrade TPA in mineral salt media with TPA as the sole carbon and energy source . This bacterium can degrade 5 mM and 120 mM TPA within 10 h and 84 h of incubation, respectively . This biodegradation process has applications in wastewater treatment .

Production of Polyhydroxyalkanoate (PHA)

During the degradation of TPA, the bacterium Rhodococcus erythropolis (MTCC 3951) produces polyhydroxyalkanoate (PHA)—a biopolymer . Biodegradation of 120 mM TPA results in an accumulation of PHA . The PHA granules can be visualized using fluorescence and transmission electron microscopy and can be characterized using FTIR spectroscopy . This process has potential applications in the production of biodegradable plastics .

Imaging and Diagnosis

Isotopes, including Terephthalic Acid-13C8, are used for imaging and diagnosis in medical applications . They can help in the detection and treatment of various diseases .

Newborn Screening

Isotopes like Terephthalic Acid-13C8 are also used in newborn screening . This process helps in the early detection of certain genetic, endocrine, and metabolic disorders, allowing for timely intervention and treatment .

Safety and Hazards

Terephthalic Acid-13C8 is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye damage, and specific target organ toxicity (respiratory system) . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .

Mechanism of Action

Target of Action

Terephthalic Acid-13C8, an isotope form of Terephthalic Acid , is primarily used in the production of polyethylene terephthalate (PET) polymer for the fabrication of polyester fibers and films . Its primary targets are the enzymes involved in the degradation of PET .

Mode of Action

The mode of action of Terephthalic Acid-13C8 involves its interaction with these enzymes. The oxidation of p-xylene, a precursor to Terephthalic Acid, proceeds by a free radical process . Bromine radicals decompose cobalt and manganese hydroperoxides, and the resulting oxygen-based radicals abstract hydrogen from a methyl group, which have weaker C–H bonds than does the aromatic ring .

Biochemical Pathways

Terephthalic Acid-13C8 affects the biochemical pathways involved in the degradation of PET. The bacterium Rhodococcus erythropolis has been observed to degrade Terephthalic Acid using an ortho-cleavage pathway . Other bacteria, such as Thioclava sp. BHET1 and Bacillus sp. BHET2, have also been found to degrade PET, with the former using a similar pathway to its terrestrial counterparts .

Pharmacokinetics

The pharmacokinetics of Terephthalic Acid were determined in Fischer-344 rats after intravenous and oral administration . After intravenous injection, the plasma concentration-time data were fitted using a three-compartment pharmacokinetic model . The average terminal half-life was 1.2 +/- 0.4 hr, and the average volume of distribution in the terminal phase was 1.3 +/- 0.3 liters/kg . Following administration by gavage, a longer terminal half-life was obtained, indicating that dissolution of Terephthalic Acid or absorption from the gut may be partially rate-limiting .

Result of Action

The result of Terephthalic Acid-13C8’s action is the degradation of PET. This degradation results in the production of polyhydroxyalkanoate (PHA), a biopolymer . The degradation of PET by the bacterium Rhodococcus erythropolis resulted in an accumulation of PHA .

Action Environment

The action of Terephthalic Acid-13C8 is influenced by environmental factors. For instance, a greater weight loss was observed under alkaline conditions than acidic conditions . Higher Terephthalic Acid and glycerol content exhibited a synergistic effect to hinder the hydrolysis under alkaline conditions . The addition of a certain content of glycerol promoted the enzymatic degradation of all copolyesters except for the 0.04 mol content .

properties

| { "Design of the Synthesis Pathway": "The synthesis of Terephthalic Acid-13C8 can be achieved by introducing a labeled carbon-13 precursor during the synthesis of terephthalic acid. This can be done by using labeled benzene as a starting material in the synthesis of terephthalic acid.", "Starting Materials": ["Benzene-13C6", "Nitric acid", "Sulfuric acid", "Sodium hydroxide"], "Reaction": [ "Step 1: Nitration of Benzene-13C6 with Nitric acid in the presence of Sulfuric acid to form 1,3-dinitrobenzene-13C6", "Step 2: Reduction of 1,3-dinitrobenzene-13C6 with Sodium hydroxide to form Terephthalic Acid-13C8" ] } | |

CAS RN |

1794767-08-0 |

Product Name |

Terephthalic Acid-13C8 |

Molecular Formula |

C8H6O4 |

Molecular Weight |

174.071 |

IUPAC Name |

terephthalic acid |

InChI |

InChI=1S/C8H6O4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4H,(H,9,10)(H,11,12)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1 |

InChI Key |

KKEYFWRCBNTPAC-LLXNCONNSA-N |

SMILES |

C1=CC(=CC=C1C(=O)O)C(=O)O |

synonyms |

1,4-Benzenedicarboxylic Acid-13C8; 1,4-Dicarboxybenzene-13C8; 4-Carboxybenzoic Acid-13C8; Amoco TA 33-13C8; NSC 36973-13C8; QTA-13C8; S-LOP-13C8; TA 33LP-13C8; TPA-13C8; WR 16262-13C8; p-Benzenedicarboxylic Acid-13C8; p-Carboxybenzoic Acid-13C8; p-Di |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.